molecular formula C20H16N2O2 B4955382 N-(5-methylpyridin-2-yl)-9H-xanthene-9-carboxamide

N-(5-methylpyridin-2-yl)-9H-xanthene-9-carboxamide

Cat. No.: B4955382
M. Wt: 316.4 g/mol
InChI Key: SFHNRWOKOGSQSQ-UHFFFAOYSA-N
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Description

N-(5-Methylpyridin-2-yl)-9H-xanthene-9-carboxamide is a xanthene-derived carboxamide compound featuring a 5-methylpyridin-2-yl substituent on the carboxamide nitrogen.

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-13-10-11-18(21-12-13)22-20(23)19-14-6-2-4-8-16(14)24-17-9-5-3-7-15(17)19/h2-12,19H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHNRWOKOGSQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-9H-xanthene-9-carboxamide typically involves the reaction of 5-methyl-2-aminopyridine with 9H-xanthene-9-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

N-(5-methylpyridin-2-yl)-9H-xanthene-9-carboxamide has been investigated for its anticancer properties, particularly as an inhibitor of specific kinases involved in tumorigenesis. Research indicates that compounds with xanthene backbones exhibit significant biological activity, including:

  • Kinase Inhibition : The compound has shown promise as a selective inhibitor of kinases implicated in cancer progression. For instance, studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells, where it exhibited potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin.
  • Mechanism of Action : The mechanism involves the inhibition of pathways that promote cell proliferation and survival. The presence of the 5-methylpyridine moiety enhances binding affinity to target kinases, which may lead to reduced tumor growth and metastasis .

Neuropharmacological Applications

The compound's interaction with metabotropic glutamate receptors (mGluRs) has been a significant focus in neuropharmacology:

  • Modulation of mGluR Activity : this compound acts as an allosteric modulator of mGluR5, which is implicated in various neurological disorders such as anxiety, depression, and Parkinson's disease. Preclinical studies suggest that modulation of this receptor can lead to therapeutic effects in animal models of these conditions .
  • Potential for Treating Neurological Disorders : The ability to selectively modulate mGluR5 offers a novel approach for developing treatments for neurodegenerative diseases. Compounds that target this receptor are currently under investigation for their efficacy in improving cognitive function and reducing dyskinesias associated with Parkinson's disease .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of this compound:

  • Inhibition of Inflammatory Pathways : The compound has demonstrated the ability to inhibit interleukin signaling pathways, which are crucial in the pathogenesis of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This inhibition can lead to reduced inflammation and improved respiratory function in preclinical models .
  • Therapeutic Applications : Given its dual function as both an anticancer agent and an anti-inflammatory compound, this compound holds promise for treating conditions that involve both cancerous growths and inflammatory responses.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Thiazolo[5,4-b]pyridine derivativesContains thiazole and pyridineKinase inhibitionVaries in substituents affecting selectivity
Xanthene derivativesXanthene backboneAntioxidant propertiesDifferent functional groups alter activity
Benzothiazole derivativesBenzothiazole coreAnticancer activityStructural variations lead to different targets

The unique structural features of this compound contribute to its enhanced specificity and efficacy against particular biological targets compared to other similar compounds .

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key physicochemical and structural differences between N-(5-methylpyridin-2-yl)-9H-xanthene-9-carboxamide and similar compounds:

Compound Name Molecular Formula Molecular Weight logP Hydrogen Bond Acceptors/Donors Key Substituent(s) Source
This compound C₂₀H₁₆N₂O₂ 316.36 Not reported 4 acceptors, 1 donor 5-Methylpyridin-2-yl
N-(1-Ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide C₂₁H₂₄N₂O₂ 336.43 3.02 4 acceptors, 1 donor 1-Ethylpiperidin-4-yl
N-[2-(Diethylamino)ethyl]-N-phenyl-9H-xanthene-9-carboxamide hydrochloride C₂₆H₂₉ClN₂O₂ 436.97 Not reported 4 acceptors, 1 donor Diethylaminoethyl-phenyl
N-(4-Methoxyphenyl)-9H-xanthene-9-carboxamide C₂₁H₁₇NO₃ 339.37 Not reported 5 acceptors, 1 donor 4-Methoxyphenyl

Key Observations:

The 5-methylpyridin-2-yl group likely balances moderate hydrophilicity (due to the pyridine nitrogen) and lipophilicity (methyl group), though experimental logP data are lacking .

Hydrogen-Bonding Capacity: All analogs share one hydrogen bond donor (amide NH) and four acceptors (amide carbonyl, xanthene oxygen, and substituent heteroatoms). The 4-methoxyphenyl analog (C₂₁H₁₇NO₃) has an additional hydrogen bond acceptor (methoxy oxygen), which may influence solubility or target binding .

The 5-methylpyridin-2-yl group’s planar structure may favor π-π stacking interactions in biological targets compared to aliphatic substituents .

Research Findings on Related Compounds

A polar surface area (PSA) of 34.7 Ų indicates moderate solubility in polar solvents .

N-(4-Methoxyphenyl)-9H-xanthene-9-carboxamide :

  • The methoxy group enhances electron density on the phenyl ring, possibly stabilizing charge-transfer interactions in biological systems .

Diethylaminoethyl-Phenyl Analogs: Quaternary ammonium salts (e.g., hydrochloride derivatives) improve water solubility, as seen in .

Biological Activity

N-(5-methylpyridin-2-yl)-9H-xanthene-9-carboxamide is a compound with significant potential in various biological applications, particularly in the fields of oncology and neurology. This compound is part of the xanthene family, known for their diverse biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound primarily involves its interaction with key cellular pathways:

  • Target Enzymes : The compound has been shown to inhibit phosphoinositide 3-kinase (PI3K), a critical enzyme in cell signaling pathways that regulate cell growth and survival. Inhibition of PI3K affects downstream pathways such as the Akt/mTOR pathway, which is essential for cellular proliferation and metabolism .
  • Cellular Effects : The inhibition of PI3K leads to decreased cell proliferation and increased apoptosis in cancer cells, making this compound a candidate for anticancer drug development. Additionally, its effects on voltage-gated sodium channels (Nav1.7) suggest potential applications in pain management .

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds similar to this compound:

  • Cell Lines Tested : The compound demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung carcinoma), with IC50 values indicating potent activity .
Cell LineIC50 (µM)
HeLa1.60
A5492.10
MCF-74.50

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial effects:

  • Activity Against Bacteria : Preliminary screening against Staphylococcus epidermidis showed promising results, indicating that similar xanthene derivatives can exhibit antibacterial properties .

Neuroprotective Effects

Research indicates that derivatives of xanthene compounds may possess neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease and other neurodegenerative disorders. The inhibition of specific sodium channels could also play a role in modulating pain perception .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Antitumor Activity : A study reported that novel xanthine derivatives, including those structurally related to this compound, exhibited significant anti-proliferative effects across various cancer cell lines, reinforcing the potential of this class of compounds in cancer therapy .
  • Antibacterial Screening : In another investigation, derivatives were synthesized and screened for antibacterial activity against clinical strains, with some compounds showing minimal inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
  • Neuropharmacological Studies : Research focusing on voltage-gated sodium channels revealed that certain xanthene derivatives could effectively inhibit Nav1.7 channels, suggesting their utility in treating chronic pain conditions .

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